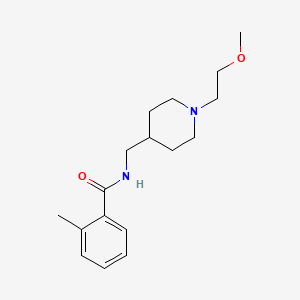![molecular formula C16H13NO3 B2449335 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 439094-71-0](/img/structure/B2449335.png)
1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Descripción general
Descripción
1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone (also known as 3-methoxybenzisoxazole-5-one) is an organic compound that has a wide range of applications in scientific research. It is a valuable synthetic tool for organic synthesis and has been used in many different areas of science, including biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Medicine: Anticancer Activity
1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone: has been explored for its potential anticancer properties. Research indicates that derivatives of this compound may exhibit weak anticancer activity towards breast cancer cell lines . The compound’s mechanism of action is believed to be connected with the activity of caspase 8, which plays a significant role in the apoptotic pathway.
Chemistry: Organic Synthesis
In the field of chemistry, this compound is utilized as a precursor in organic synthesis. It serves as a building block for creating various chemical structures, which are essential in developing new materials and chemical entities.
Materials Science: Electronic Materials
The derivatives of 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone are important in the development of electronic materials, such as organic light-emitting diodes (OLEDs). These materials are crucial for improving the electronic properties of organic compounds used in advanced technological applications .
Pharmacology: Bioactive Compound Synthesis
In pharmacology, this compound’s derivatives are synthesized for their potential bioactive properties. They are investigated for their ability to produce a variety of biological effects, which could lead to the development of new pharmaceuticals .
Biotechnology: Flavoring Agent Production
Biotechnological applications of this compound’s derivatives include the production of flavoring agents like vanillin. Genetic engineering of microorganisms, such as Pseudomonas putida , enables the conversion of related substrates into valuable flavor compounds .
Environmental Science: Green Chemistry
The compound and its derivatives are also relevant in environmental science, where they contribute to green chemistry practices. They are involved in reactions that have good green metrics, indicating environmentally friendly processes and sustainable practices .
Each of these applications demonstrates the versatility and potential of 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone in contributing to advancements across various scientific disciplines. The compound’s ability to be used in different contexts underscores its importance in research and development.
Analytical Chemistry: Chromatography
This compound can be used as a standard in chromatographic analysis to help identify and quantify similar organic compounds. Its unique structure allows it to serve as a reference point in gas chromatography and mass spectrometry .
Neuroscience: Neuroprotective Agent
Research suggests that derivatives of this compound may have neuroprotective effects. These effects could be beneficial in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Agriculture: Pesticide Development
The chemical structure of this compound is similar to that of certain pesticides. Therefore, it could be used in the synthesis of new pesticides or as a model for studying the behavior of pesticides in the environment .
Cosmetics: UV Filters
Derivatives of this compound could potentially be used in the development of UV filters for cosmetic products. These filters can protect the skin from harmful UV radiation.
Food Industry: Antioxidant Properties
In the food industry, this compound’s derivatives could be explored for their antioxidant properties, which can help in preserving food by preventing oxidation .
Veterinary Medicine: Veterinary Drug Synthesis
This compound can also be used in the synthesis of veterinary drugs. Its derivatives may have applications in treating diseases in animals or improving animal health .
Safety And Hazards
While specific safety and hazard information for “1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone” is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, one should avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10(18)11-6-7-15-14(9-11)16(20-17-15)12-4-3-5-13(8-12)19-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOVQEBXVCWZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320602 | |
| Record name | 1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone | |
CAS RN |
439094-71-0 | |
| Record name | 1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)
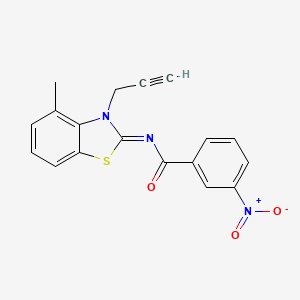
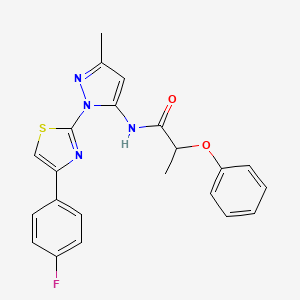
![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
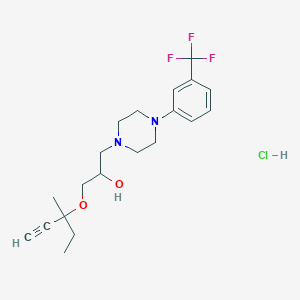
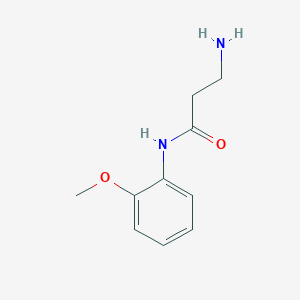
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)
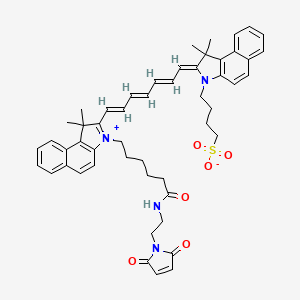
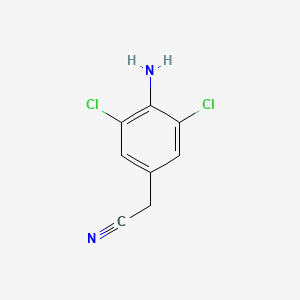
![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)
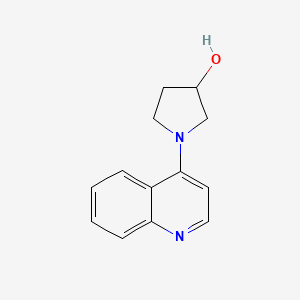
![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)
